9-Methyl-9H-fluoren-9-yl carbonazidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Methyl-9H-fluoren-9-yl carbonazidate is a chemical compound that belongs to the class of fluorenyl derivatives It is characterized by the presence of a fluorenyl group attached to a carbonazidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-9H-fluoren-9-yl carbonazidate typically involves the reaction of 9-methyl-9H-fluorene with a suitable azidating agent. One common method involves the use of sodium azide in the presence of a catalyst to introduce the azide group into the fluorenyl structure. The reaction is usually carried out in an organic solvent such as acetone at low temperatures to ensure the stability of the azide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-9H-fluoren-9-yl carbonazidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylamines.
Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.
Scientific Research Applications
9-Methyl-9H-fluoren-9-yl carbonazidate has several applications in scientific research:
Biology: Employed in the study of azide-based click chemistry for bioconjugation and labeling of biomolecules.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of azide-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 9-Methyl-9H-fluoren-9-yl carbonazidate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry applications, where the compound acts as a precursor for the formation of stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethyl chloroformate: Used as a protecting group in peptide synthesis.
9-Fluorenylmethoxycarbonyl chloride: Another fluorenyl derivative used in organic synthesis.
9-Methylfluorene: A simpler derivative of fluorene without the azide group.
Uniqueness
9-Methyl-9H-fluoren-9-yl carbonazidate is unique due to the presence of both the fluorenyl and azide groups, which confer distinct reactivity and potential for diverse applications in click chemistry and beyond .
Properties
CAS No. |
40469-66-7 |
---|---|
Molecular Formula |
C15H11N3O2 |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
(9-methylfluoren-9-yl) N-diazocarbamate |
InChI |
InChI=1S/C15H11N3O2/c1-15(20-14(19)17-18-16)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 |
InChI Key |
CIUGLUPGIZGFMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)OC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.